3-Amino-3-(2,6-dichlorophenyl)propanenitrile
Description
3-Amino-3-(2,6-dichlorophenyl)propanenitrile is a nitrile-containing organic compound featuring a 2,6-dichlorophenyl group and a primary amino group at the β-position. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituents and the nitrile group, which may facilitate participation in nucleophilic additions or cyclization reactions.
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
3-amino-3-(2,6-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |
InChI Key |
ZDLSWOGDASYWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile typically involves the reaction of 2,6-dichlorobenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with 2,6-dichlorobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,6-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(2,6-dichlorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 3-Amino-3-(2,6-dichlorophenyl)propanoate
This ester derivative (CAS: 1038338-84-9) replaces the nitrile group with a methyl ester:
3-{[(2,6-Dichlorophenyl)methyl]amino}propanenitrile
This compound features a methylamino linker between the nitrile and the dichlorophenyl group:
- Molecular Formula : C₁₀H₁₀Cl₂N₂
- Molecular Weight : 229.11 g/mol .
- Reduced steric hindrance compared to the β-amino substitution in the parent compound .
Stereochemical Variants: (R)-2-(2,6-Dichlorophenyl)propanenitrile
The enantiomerically enriched compound (R)-2-(2,6-dichlorophenyl)propanenitrile (96% ee) highlights the role of stereochemistry:
- Synthesis : Prepared via enantioselective catalytic radical decarbonylation (56% yield, purified by column chromatography) .
- 1H NMR Data : Distinct signals at δ 4.84 (q) and δ 1.70 (d) confirm stereochemical purity .
Research Implications
- Positional Isomerism : The 2,6-dichloro substitution likely confers greater steric hindrance and symmetry compared to 2,5-substituted analogs, influencing crystallinity and thermal stability.
- Functional Group Modulation : Replacing -CN with -COOCH₃ or -NHCH₂- alters electronic and steric profiles, expanding utility in drug design (e.g., prodrug strategies or receptor targeting).
- Stereochemical Control : Enantioselective synthesis methods (e.g., ) underscore the importance of chirality in optimizing bioactivity or material properties.
Biological Activity
3-Amino-3-(2,6-dichlorophenyl)propanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a nitrile group attached to a propanenitrile backbone, with a dichlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 215.08 g/mol. The unique substitution pattern of the dichlorophenyl group enhances its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂N₂ |
| Molecular Weight | 215.08 g/mol |
| Functional Groups | Amino, Nitrile |
Antimicrobial Properties
Research indicates that 3-Amino-3-(2,6-dichlorophenyl)propanenitrile exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays. The presence of the dichlorophenyl group likely enhances its interaction with microbial targets, leading to increased efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell growth by inducing apoptosis and interfering with cell cycle progression. Notably, it has been identified as a dual inhibitor of human farnesyltransferase and tubulin polymerization, which are critical targets in cancer therapy .
Case Study: Inhibition of Cancer Cell Growth
In a recent study, 3-Amino-3-(2,6-dichlorophenyl)propanenitrile was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting potent anticancer activity.
The mechanism by which 3-Amino-3-(2,6-dichlorophenyl)propanenitrile exerts its biological effects involves:
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases leading to programmed cell death.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-Amino-3-(2,4-dichlorophenyl)propanenitrile | Different chlorine substitution pattern | Varies in reactivity |
| 3-Amino-3-phenylpropanenitrile | Lacks dichloro substitution | Lower biological activity |
| 3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Different dichloro substitution | Unique stability profile |
Synthesis and Applications
The synthesis of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile typically involves multi-step reactions that can be optimized for yield and purity in industrial settings. Its applications extend beyond pharmaceuticals to materials science due to its reactive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
